N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride
Description
This compound is a hydrochloride salt featuring a benzothiazole core substituted with a methyl group at position 6 and a trifluoromethylbenzamide moiety at position 2. The trifluoromethyl group improves metabolic stability and lipophilicity, a common strategy in medicinal chemistry to optimize pharmacokinetics .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3OS.ClH/c1-14-8-9-17-18(12-14)29-20(25-17)27(11-5-10-26(2)3)19(28)15-6-4-7-16(13-15)21(22,23)24;/h4,6-9,12-13H,5,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWWHGLOTPRKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations in Benzothiazole Derivatives
The compound shares a benzothiazole scaffold with several analogs (Table 1). Key structural differences include substituents on the benzothiazole ring, the benzamide moiety, and the presence of additional functional groups.
Table 1: Structural Comparison of Benzothiazole Derivatives
Impact of Substituents on Physicochemical Properties
- 6-Methyl vs. Fluoro substituents, by contrast, increase electronegativity and may enhance binding to polar residues in target proteins .
- Trifluoromethyl vs. Dimethoxy/Phenylpropanamide: The trifluoromethyl group (electron-withdrawing) increases metabolic stability and acidity of adjacent protons, while dimethoxy groups (electron-donating) may improve solubility and hydrogen-bonding capacity.
- Hydrochloride Salt : Common across analogs to enhance aqueous solubility and bioavailability .
Research Findings and Inferences
- Metabolic Stability : The trifluoromethyl group likely reduces oxidative metabolism compared to methoxy or phenyl groups, extending half-life .
- Solubility-Bioavailability Balance : Hydrochloride salts and polar substituents (e.g., methoxy) improve solubility, counteracting the lipophilicity of benzothiazole and trifluoromethyl groups .
- Target Selectivity : Structural analogs with dual benzothiazole cores (e.g., compound in ) show enhanced binding to multidomain proteins, suggesting the target compound may exhibit similar polypharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
